molecular formula C17H26N2O3S B6716869 1-[2-Methyl-2-(4-methylphenyl)propyl]-3-[(1-methylsulfonylcyclopropyl)methyl]urea

1-[2-Methyl-2-(4-methylphenyl)propyl]-3-[(1-methylsulfonylcyclopropyl)methyl]urea

Cat. No.: B6716869
M. Wt: 338.5 g/mol
InChI Key: NLRNILOOTKAKGP-UHFFFAOYSA-N
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Description

    Step 3: The bromide is reacted with cyclopropylmethylamine to introduce the cyclopropyl group.

    Step 4: The resulting amine is then treated with methylsulfonyl chloride to form the methylsulfonylcyclopropyl intermediate.

  • Urea Formation:

      Step 5: The final step involves the reaction of the intermediate with isocyanate to form the desired urea compound.

  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methyl-2-(4-methylphenyl)propyl]-3-[(1-methylsulfonylcyclopropyl)methyl]urea typically involves multiple steps:

    • Formation of the Intermediate:

        Step 1: The synthesis begins with the preparation of 2-methyl-2-(4-methylphenyl)propanol through a Friedel-Crafts alkylation reaction.

        Step 2: The alcohol is then converted to the corresponding bromide using phosphorus tribromide (PBr₃).

    Chemical Reactions Analysis

    Types of Reactions: 1-[2-Methyl-2-(4-methylphenyl)propyl]-3-[(1-methylsulfonylcyclopropyl)methyl]urea can undergo various chemical reactions, including:

      Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

      Reduction: The urea moiety can be reduced to form amines.

      Substitution: The aromatic ring can undergo electrophilic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

      Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

      Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

    Major Products:

      Oxidation: Formation of carboxylic acids or ketones.

      Reduction: Formation of primary or secondary amines.

      Substitution: Halogenated aromatic compounds.

    Scientific Research Applications

      Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

      Biology: Potential use as a probe in biochemical assays due to its unique structure.

      Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

      Industry: Utilized in the development of new materials with specific properties.

    Mechanism of Action

    The mechanism by which 1-[2-Methyl-2-(4-methylphenyl)propyl]-3-[(1-methylsulfonylcyclopropyl)methyl]urea exerts its effects depends on its application:

      Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

      Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular function.

    Comparison with Similar Compounds

    • 1-[2-Methyl-2-(4-methylphenyl)propyl]-3-[(1-methylsulfonylcyclopropyl)methyl]amine
    • 1-[2-Methyl-2-(4-methylphenyl)propyl]-3-[(1-methylsulfonylcyclopropyl)methyl]carbamate

    Uniqueness:

    • The presence of the urea moiety distinguishes it from similar amines and carbamates, potentially offering different biological activities and chemical reactivity.

    This detailed overview provides a comprehensive understanding of 1-[2-Methyl-2-(4-methylphenyl)propyl]-3-[(1-methylsulfonylcyclopropyl)methyl]urea, covering its synthesis, reactions, applications, and unique characteristics

    Properties

    IUPAC Name

    1-[2-methyl-2-(4-methylphenyl)propyl]-3-[(1-methylsulfonylcyclopropyl)methyl]urea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H26N2O3S/c1-13-5-7-14(8-6-13)16(2,3)11-18-15(20)19-12-17(9-10-17)23(4,21)22/h5-8H,9-12H2,1-4H3,(H2,18,19,20)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NLRNILOOTKAKGP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)C(C)(C)CNC(=O)NCC2(CC2)S(=O)(=O)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H26N2O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    338.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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